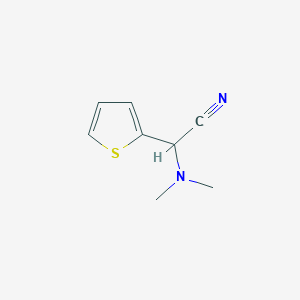

2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile

Übersicht

Beschreibung

The compound "2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile" is a molecule that includes a dimethylamino group attached to a thiophene ring through an acetonitrile moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be useful for understanding the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the development of methods for creating unsymmetrical strong electron donors, as seen in the synthesis of 4,5-dimethyl-1,3-dithiolylidene-(4-dimethylaminophenyl)acetonitrile . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest, with adjustments for the specific substituents and core structure.

Molecular Structure Analysis

X-ray structure analysis has been used to confirm the structure of reaction products, such as the imidazolidinedione obtained from the reaction of bis(dimethylamino)acetonitrile with phenylisocyanate . This technique could similarly be employed to determine the precise molecular structure of "2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile" and to understand the interactions within its crystal lattice.

Chemical Reactions Analysis

The papers describe various chemical reactions involving dimethylamino-acetonitrile derivatives. For instance, a modified Strecker reaction was used to synthesize an α-amino nitrile compound , and the reaction of a tetrakis(dimethylamino)-diphosphete with acetonitrile yielded a diphospha-hexa-dienenitrile . These reactions indicate the reactivity of dimethylamino-acetonitrile derivatives and could provide a basis for predicting the reactivity of "2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated using electrochemical, spectroscopic, and quantum-chemical methods . NMR spectra and X-ray structural analysis have also been reported . These methods could be applied to "2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile" to gain a comprehensive understanding of its properties, such as electron-donating capabilities, stability, and intermolecular interactions.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile derivatives have been synthesized and tested for their anticancer activity. Specifically, a derivative, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile, demonstrated remarkable activity against melanoma MALME-3 M cell line, indicating its potential as a candidate for further development in cancer treatment (Sa̧czewski et al., 2006).

Synthesis of Estrogen Receptor Modulators

2-Dimethylamino-1-benzothiophen-6-ol, an intermediate in the synthesis of 2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile, plays a key role in the production of selective estrogen receptor modulators like Raloxifene and its analogs. This highlights the compound's importance in the development of therapeutics targeting estrogen receptors (Petrov et al., 2015).

Generation of Compound Libraries

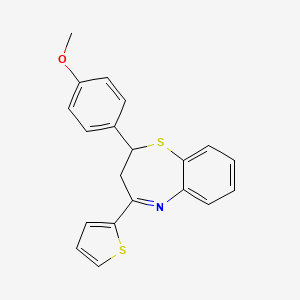

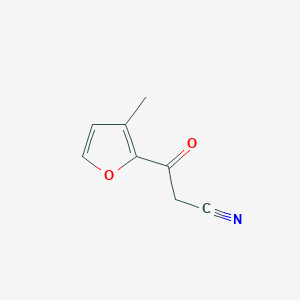

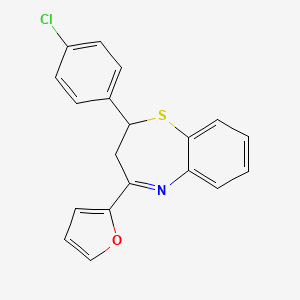

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a derivative, was used as a starting material in various alkylation and ring closure reactions. This approach allowed for the generation of a structurally diverse library of compounds, showcasing the versatility of the parent compound in synthesizing a range of structurally varied molecules (Roman, 2013).

Photochemical Applications

2-(4-N,N-dimethylaminophenyl) heterocycles, which can be derived from 2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile, were obtained through photolysis, indicating potential applications in photochemistry. This process was used to produce heterocycles smoothly, showcasing the compound's utility in light-induced chemical reactions (Guizzardi et al., 2000).

Eigenschaften

IUPAC Name |

2-(dimethylamino)-2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQJGINXGUXZQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2553363.png)

![7-(2,5-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2553364.png)

![Ethyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B2553365.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553367.png)

![N-(4-bromophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553368.png)

![3-Cyclopropyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2553371.png)